N,N-Diethylhydroxylamin

Übersicht

Beschreibung

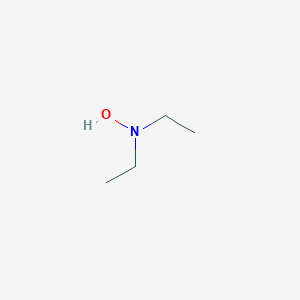

N,N-Diethylhydroxylamine is an organic compound with the chemical formula C4H11NO. It is a colorless to pale yellow liquid with an amine-like odor. This compound is known for its strong reductive properties and is commonly used as an oxygen scavenger in various industrial applications .

Wirkmechanismus

Target of Action

N,N-Diethylhydroxylamine (DEHA) primarily targets free oxygen in water systems . It is used as an oxygen scavenger in water treatment, particularly in high-pressure boiler systems . The role of DEHA is to reduce the level of free oxygen, thereby preventing aerobic corrosion, which can lead to equipment damage and safety hazards .

Mode of Action

DEHA interacts with its target, free oxygen, through a deoxygenation reaction . This reaction follows pseudo-first-order kinetics under experimental conditions . The reaction rate is determined by factors such as pH values, reaction temperature, and DEHA dosage .

Biochemical Pathways

The primary biochemical pathway affected by DEHA is the deoxygenation process in water systems . By reducing the level of free oxygen, DEHA helps prevent aerobic corrosion, a common issue in chemical engineering fields such as boiler water circulating systems, oilfield wastewater re-injection systems, and water-based drilling mud systems .

Pharmacokinetics

This volatility allows it to act as an oxygen scavenger throughout the entire boiler system due to steam carryover .

Result of Action

The primary result of DEHA’s action is the reduction of free oxygen levels in water systems . This leads to a decrease in aerobic corrosion, thereby increasing the service life of equipment and reducing safety hazards . Additionally, DEHA reacts with ferrous metals to form a passivized film of magnetite throughout the boiler system .

Action Environment

The action of DEHA is influenced by environmental factors such as pH values, reaction temperature, and DEHA dosage . These factors can affect the rate of the deoxygenation reaction and, consequently, the efficacy of DEHA as an oxygen scavenger . Furthermore, DEHA’s volatility allows it to function effectively in high-pressure boiler systems .

Wissenschaftliche Forschungsanwendungen

N,N-Diethylhydroxylamine has a wide range of applications in scientific research:

Biochemische Analyse

Biochemical Properties

N,N-Diethylhydroxylamine is a moderate strength organic reducing agent It can interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N-Diethylhydroxylamine can be synthesized through the oxidation of secondary amines using hydrogen peroxide in the presence of a catalyst. One common method involves the use of titanium-silicalite as a catalyst. The reaction is carried out at approximately 80°C, and the hydrogen peroxide is added slowly to the reaction mixture .

Industrial Production Methods: In industrial settings, N,N-Diethylhydroxylamine is produced by the catalytic oxidation of diethylamine with hydrogen peroxide. The process involves the use of a titanium-silicalite catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Diethylhydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: N,N-Diethylhydroxylamine can be oxidized by tert-butylhydroperoxide to form nitrones.

Substitution: It can participate in substitution reactions with various electrophiles.

Major Products:

Vergleich Mit ähnlichen Verbindungen

- N-Methylethanolamine

- Dimethylethanolamine

- Diethylethanolamine

- Diethanolamine

- N,N-Diisopropylaminoethanol

- Methyl diethanolamine

- Triethanolamine

Comparison: N,N-Diethylhydroxylamine is unique due to its strong reductive properties and its ability to act as an oxygen scavenger. Unlike other similar compounds, it is highly effective in high-pressure boiler systems and has a low rate of reaction at low temperatures and pressures . Its versatility in various applications, from water treatment to enhancing electron transport in biological systems, sets it apart from other hydroxylamines.

Biologische Aktivität

N,N-Diethylhydroxylamine (DEHA) is an organic compound with significant biological activity, particularly noted for its roles as a free radical scavenger, antioxidant, and oxygen scavenger. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : CHNO

- CAS Number : 3710-84-7

- Physical State : Colorless to light yellow liquid

- Boiling Point : 125-130 °C

- Solubility : Miscible in water, soluble in ethanol and ether

DEHA exhibits several mechanisms that contribute to its biological activity:

- Free Radical Scavenging : DEHA effectively scavenges free radicals, thereby inhibiting lipid peroxidation in biological membranes. It has been shown to inhibit ascorbate-dependent nonenzymatic lipid peroxidation in rat liver microsomes .

- Oxygen Scavenging : As a volatile oxygen scavenger, DEHA reacts with dissolved oxygen in water treatment applications, forming a passivizing layer on metal surfaces that prevents corrosion .

- Polymerization Inhibition : DEHA acts as a polymerization inhibitor for vinyl monomers and conjugated olefins, which is crucial in industrial applications such as rubber production and photographic development .

Antioxidant Activity

A study demonstrated that DEHA significantly inhibited lipid peroxidation in vitro and in vivo. In rats fed DEHA over 30 to 90 days, reductions in lipid peroxidation markers were observed, indicating its protective role against oxidative stress .

Toxicological Studies

Toxicological assessments reveal that DEHA has low mutagenic potential. A dominant lethal test on rats indicated increased biological activity only at high doses (180 mg/kg), suggesting a threshold for toxicity . Furthermore, repeated exposure led to respiratory tract irritation but no evidence of genetic toxicity or carcinogenicity was found .

Applications

DEHA's diverse applications stem from its biological properties:

- Water Treatment : Used as an oxygen scavenger in boiler systems to prevent corrosion.

- Photographic Industry : Serves as a color stabilizer and reducing agent.

- Polymer Processing : Acts as a short-stopper in styrenic rubber polymerization.

- Antioxidant Agent : Employed in various industrial processes to stabilize unsaturated oils and resins.

Research Findings Summary Table

Eigenschaften

IUPAC Name |

N,N-diethylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-3-5(6)4-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCOIAYSJZGECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33008-17-2 (oxalate), 65293-87-0 (sulfate[1:1]) | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027543 | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; mp = 10 deg C; [HSDB] Colorless to light yellow liquid; [EPA ChAMP: Submission] | |

| Record name | Ethanamine, N-ethyl-N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

130 °C | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °F | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8669 at 20 °C | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.36 [mmHg], 3.36 mm Hg at 25 °C | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The effects of diethylhydroxylamine (DEHA), a potent free-radical scavenger, on lipid peroxidation of rat liver microsomes were investigated in vitro. DEHA strongly inhibited ascorbate-dependent nonenzymatic microsomal lipid peroxidation. DEHA also completely inhibited nonenzymatic lipid peroxidation of heat-denatured microsomes, indicating that inhibition is protein-independent. DEHA only moderately inhibited NADPH-dependent enzymatic microsomal lipid peroxidation. DEHA has been shown to exhibit antitumorigenic properties. However, it had no significant effect on hepatic glutathione S-transferase, selenium-independent glutathione peroxidase, or selenium-dependent glutathione peroxidase activity in the DEHA-treated CD-1 (lCR) Br male mouse. This suggests that the mode of action of DEHA as an antitumorigenic agent may be different from that of butylated hydroxyanisole, whose antitumor function is attributed to induction of glutathione S-transferase activity. | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

3710-84-7 | |

| Record name | Diethylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N-ethyl-N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/314I05EDVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

10 °C | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.